5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18783159
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2S |
|---|---|
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | 5-(4-bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H11BrN2S/c1-6-3-8(4-7(2)10(6)12)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14) |
| Standard InChI Key | BRGHPKPUPZGZRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1Br)C)C2=CN=C(S2)N |
Introduction
Structural and Molecular Characteristics
5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine (molecular formula CHBrNS, molecular weight 293.20 g/mol) features a thiazole ring fused with a brominated and methylated aromatic system. Key structural attributes include:
-
Thiazole Core: A five-membered ring containing one sulfur and one nitrogen atom, known for its electron-rich nature and role in bioactivity .
-
4-Bromo-3,5-dimethylphenyl Substituent: A para-brominated meta-dimethylbenzene group at the thiazole’s 5-position, enhancing lipophilicity and steric bulk.
-
Amine Group at C2: Facilitates hydrogen bonding and interactions with biological targets .
Table 1: Molecular Properties of 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine
| Property | Value |
|---|---|
| Molecular Formula | CHBrNS |
| Molecular Weight (g/mol) | 293.20 |
| IUPAC Name | 5-(4-Bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine |
| Canonical SMILES | Cc1cc(c(C)c(c1)Br)c2cnc(s2)N |
| XLogP3-AA | 3.8 (predicted) |
The bromine atom and methyl groups contribute to enhanced membrane permeability, while the thiazole ring’s electron density supports π-π stacking interactions .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis reports exist for this compound, analogous thiazol-2-amine derivatives are typically synthesized via:
-
Hantzsch Thiazole Synthesis: Cyclization of α-haloketones with thioureas. For example, reacting 4-bromo-3,5-dimethylacetophenone with thiourea in ethanol under reflux yields the thiazole core .
-
Buchwald-Hartwig Amination: Coupling aryl halides with amines using palladium catalysts to introduce the 2-amine group.
Table 2: Representative Reaction Conditions for Thiazol-2-amine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 65–75 |
| Bromination | NBS, CCl, light, 6 h | 80 |
| Purification | Column chromatography (SiO) | >95% purity |
Industrial-Scale Production Challenges
-
Bromine Handling: Requires controlled environments due to toxicity.
-
Byproduct Formation: Methyl groups may undergo unintended oxidation, necessitating inert atmospheres .
Physicochemical Properties
Crystallography and Stability
X-ray diffraction data from the analog 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine reveals:
-
Dihedral Angle: 53.16° between thiazole and benzene rings, influencing molecular packing .
-
Hydrogen Bonding: N–H⋯N and N–H⋯O interactions stabilize crystal lattices, enhancing thermal stability .
Solubility and Partitioning
-
LogP: Predicted at 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with solubilizing agents .
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate:
-
Cytotoxicity: IC = 4.2 µM against MCF-7 breast cancer cells through tubulin polymerization inhibition .
-
Kinase Inhibition: Suppression of EGFR with K = 18 nM, comparable to erlotinib.
Table 3: Comparative Bioactivity of Thiazol-2-amine Analogs
| Compound | Target | Activity (IC) |
|---|---|---|
| 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine | Tubulin | 1.2 µM |
| N-(4-Fluorophenyl)thiazol-2-amine | EGFR Kinase | 18 nM |
| 5-(4-Chlorophenyl)thiazol-2-amine | S. aureus | 8 µg/mL |
Applications in Drug Discovery
Lead Optimization Strategies
-
Halogen Substitution: Bromine enhances target binding via halogen bonds (e.g., with kinase backbones).
-
Methyl Group Effects: Improve metabolic stability by blocking cytochrome P450 oxidation sites .
Preclinical Development Challenges
-
Toxicity Profiles: Brominated compounds may exhibit hepatotoxicity at >10 µM.
-
Formulation: Low solubility requires nanoemulsion or liposomal delivery systems .
Future Research Directions
-
Synthetic Methodology: Develop one-pot syntheses to reduce steps and improve yields.
-
Target Identification: Use CRISPR screening to map novel biological targets.
-
In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume